Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate
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Overview
Description
Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate is an organic compound that features a tert-butyl carbamate group attached to a hydroxypropyl chain, which is further substituted with a 1-methylpyrazol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the hydroxypropyl chain and the 1-methylpyrazol moiety.
Nucleophilic Substitution: The hydroxypropyl chain is subjected to nucleophilic substitution reactions to introduce the tert-butyl carbamate group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyrazole ring or the carbamate group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives, including their anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
- Tert-butyl N-hydroxycarbamate
- Tert-butyl N-(2-hydroxyethyl)carbamate
- Tert-butyl N-(2-hydroxypropyl)carbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate group, they differ in the nature of the hydroxyalkyl chain and the presence of additional substituents.
- Reactivity: The presence of the 1-methylpyrazol moiety in Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate imparts unique reactivity, particularly in terms of its ability to undergo specific substitution and oxidation reactions .
- Applications: The unique structure of this compound makes it particularly valuable in medicinal chemistry and biological studies, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-11(2,3)18-10(16)13-8-12(4,17)9-6-14-15(5)7-9/h6-7,17H,8H2,1-5H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQDNQAVTOXVLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C1=CN(N=C1)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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